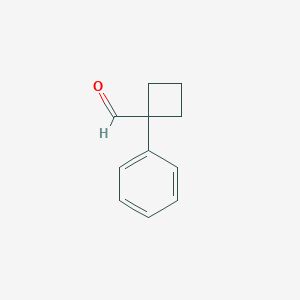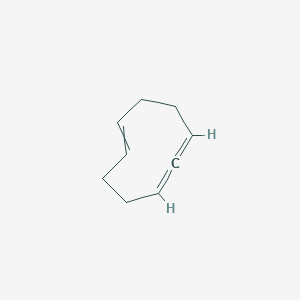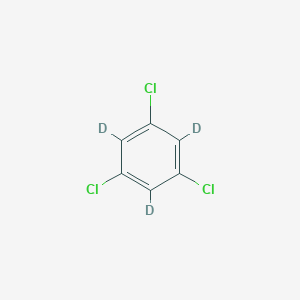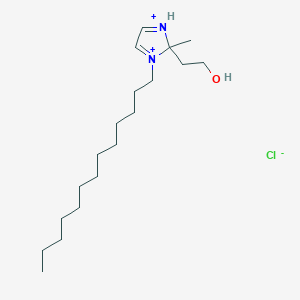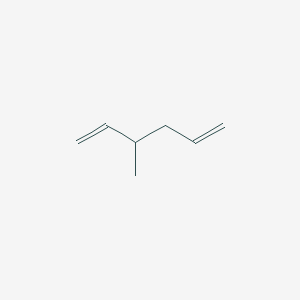
C.I. Mordant Black 13
Overview
Description
Synthesis Analysis
Mordant dyes, such as C.I. Mordant Black 13, are substances applied to a textile substrate in parallel with the dyeing process that modify the interaction of dye and fiber . They remain present in the subsequent dyed material to provide better uptake, better fastness, and/or a wider range of colors than would otherwise be achieved .Molecular Structure Analysis
A study has been conducted where new visible light harvesting dyes (MBR1–MBR5) were designed as efficient materials with silyl based anchoring abilities on semiconducting units for future dye-solar cells applications . A novel dye structure (MBR) was derived from the chemical structure of mordant black (MB) dye with electron acceptor semiconducting units (MBR1–MBR5) .Chemical Reactions Analysis
Mordant Black (MB11) is an anionic azo dye that is used to color nylon fibers as well as other textiles . It has been proven to have a high capacity to remove some anionic dyes . The coagulation-flocculation mechanism of biocoagulants was hypothesized to be adsorption and charge neutralization .Physical And Chemical Properties Analysis
Mordant dyes, such as C.I. Mordant Black 13, are substances applied to a textile substrate in parallel with the dyeing process that modify the interaction of dye and fiber . They remain present in the subsequent dyed material to provide better uptake, better fastness, and/or a wider range of colors than would otherwise be achieved .Scientific Research Applications
Dye-Solar Photovoltaic Devices
“C.I. Mordant Black 13” has been used in the development of new visible light harvesting dyes (MBR1–MBR5) for future dye-solar photovoltaic devices . These dyes have been designed as efficient materials with silyl-based anchoring abilities on semiconducting units . Their unique molecular structures of novel D-π-A Semiconductor type were evaluated thoroughly by density functional theory (DFT) calculations .
Textile Chemistry
“C.I. Mordant Black 13” finds extensive use in textile chemistry. It is used in the dyeing process to increase fiber retention of dye and make application practically possible .
Biological Staining
In the field of biology, “C.I. Mordant Black 13” is used for staining living cells . The dye helps in the detection of properties of biological systems, identification of biological structures and chemical/biochemical contents, assessment of biological functions and physicochemical properties, and determination of changes in locations of cells and cell components .
Molecular Modeling
Molecular modeling of “C.I. Mordant Black 13” has been carried out for future applications as visible light harvesting materials with anchors . The dye structure was derived from the chemical structure of mordant black (MB) dye with electron acceptor semiconducting units .
Design and Excited State Dynamics
The dye has been used in the design and study of excited state dynamics . The energies of highest occupied molecular orbitals (HOMO), lowest unoccupied molecular orbitals (LUMO), and their HOMO–LUMO energy gaps (HLG) were calculated .
Nonlinear Optical (NLO) Materials
“C.I. Mordant Black 13” has potential applications in the development of novel nonlinear optical (NLO) materials . The dye MBR4, which had the smallest HLG (0.23 eV) had the greatest second order NLO response of 144,234 Debye-Angstrom −1 .
Mechanism of Action
Safety and Hazards
Future Directions
In a study, new visible light harvesting dyes (MBR1–MBR5) were designed as efficient materials with silyl based anchoring abilities on semiconducting units for future dye-solar cells applications . The goal of the current study is to forecast the development of novel NLO materials with a D-π-A Semiconductor design that use semiconductors as anchoring groups to adhere to a surface .
properties
IUPAC Name |
disodium;4-[[4-hydroxy-9,10-dioxo-3-(4-sulfonatoanilino)anthracen-1-yl]amino]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O9S2.2Na/c29-24-18-3-1-2-4-19(18)25(30)23-22(24)20(27-14-5-9-16(10-6-14)38(32,33)34)13-21(26(23)31)28-15-7-11-17(12-8-15)39(35,36)37;;/h1-13,27-28,31H,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUCPERXCODTAQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)S(=O)(=O)[O-])NC5=CC=C(C=C5)S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2Na2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061669 | |
| Record name | C.I. Mordant Black 13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Mordant Black 13 | |
CAS RN |
1324-21-6, 85455-48-7 | |
| Record name | C.I. Mordant Black 13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 4,4'-((9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino)bis(benzenesulphonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085455487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Mordant Black 13 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Mordant Black 13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 4,4'-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino]bis(benzenesulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Bis[(trimethylsilyl)oxy]propyl stearate](/img/structure/B75175.png)
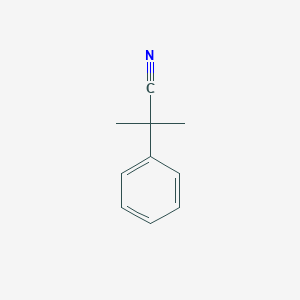
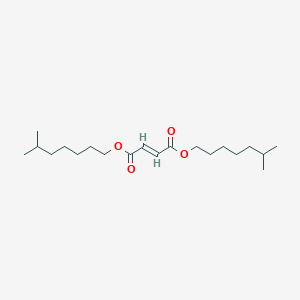

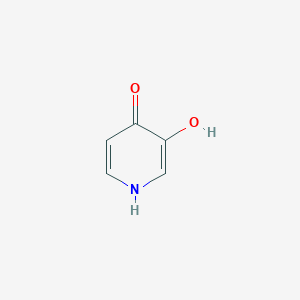

![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)
